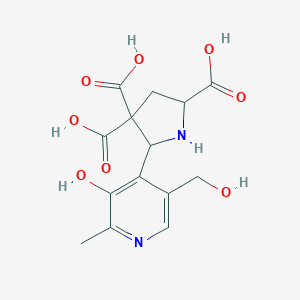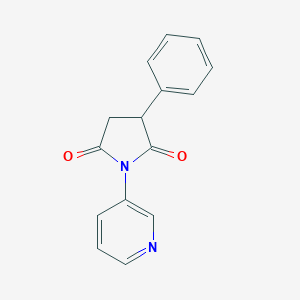![molecular formula C7H6N2S B164078 3-Methylisothiazolo[4,5-c]pyridine CAS No. 129211-95-6](/img/structure/B164078.png)
3-Methylisothiazolo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylisothiazolo[4,5-c]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. The compound is synthesized through a multistep process that involves the use of various reagents and catalysts. The resulting product has been studied extensively for its potential use in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-Methylisothiazolo[4,5-c]pyridine is not fully understood, but it is believed to act through a variety of pathways. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting protein synthesis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Methylisothiazolo[4,5-c]pyridine are varied and depend on the specific application. The compound has been shown to exhibit cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to exhibit antimicrobial activity against a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methylisothiazolo[4,5-c]pyridine in lab experiments include its high purity, low toxicity, and ability to penetrate cell membranes. The compound is also relatively easy to synthesize and purify, making it an attractive candidate for research. However, the compound's mechanism of action is not fully understood, and its potential side effects are not well documented.
Orientations Futures
There are many potential future directions for research involving 3-Methylisothiazolo[4,5-c]pyridine. One area of interest is the compound's potential use as a drug delivery system. The compound's ability to penetrate cell membranes makes it an attractive candidate for delivering drugs to specific targets within the body. Another area of interest is the compound's potential use in developing new antimicrobial and anticancer agents. The compound's unique chemical properties make it a promising candidate for developing new drugs that target specific pathways within cells.
Conclusion
In conclusion, 3-Methylisothiazolo[4,5-c]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. The compound is synthesized through a multistep process that involves the use of various reagents and catalysts. The compound has been studied extensively for its potential use in scientific research, particularly in the field of medicinal chemistry. The compound's mechanism of action is not fully understood, but it has been shown to exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. The compound's advantages and limitations for lab experiments make it an attractive candidate for research, and there are many potential future directions for studying this compound.
Méthodes De Synthèse
The synthesis of 3-Methylisothiazolo[4,5-c]pyridine involves a multistep process that begins with the reaction of 2-aminopyridine with chloroacetic acid to form a 2-(chloromethyl)pyridine intermediate. This intermediate is then reacted with thiourea to form the desired product. The reaction is catalyzed by a variety of reagents, including copper(II) sulfate, sodium hydroxide, and triethylamine. The resulting product is purified through a series of recrystallization steps to obtain a high-purity compound.
Applications De Recherche Scientifique
3-Methylisothiazolo[4,5-c]pyridine has been studied extensively for its potential use in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. The compound has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Propriétés
Numéro CAS |
129211-95-6 |
|---|---|
Nom du produit |
3-Methylisothiazolo[4,5-c]pyridine |
Formule moléculaire |
C7H6N2S |
Poids moléculaire |
150.2 g/mol |
Nom IUPAC |
3-methyl-[1,2]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H6N2S/c1-5-6-4-8-3-2-7(6)10-9-5/h2-4H,1H3 |
Clé InChI |
QDDWKLMKTMWXOH-UHFFFAOYSA-N |
SMILES |
CC1=NSC2=C1C=NC=C2 |
SMILES canonique |
CC1=NSC2=C1C=NC=C2 |
Synonymes |
Isothiazolo[4,5-c]pyridine, 3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



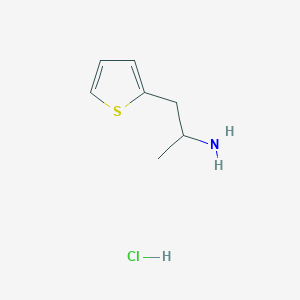
![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)
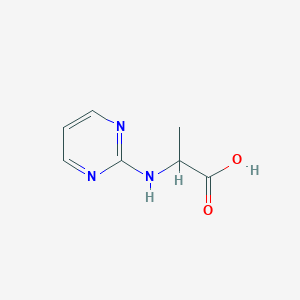

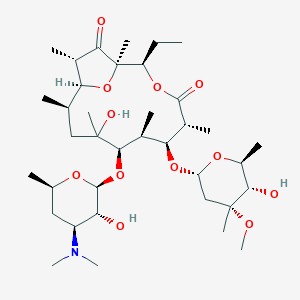

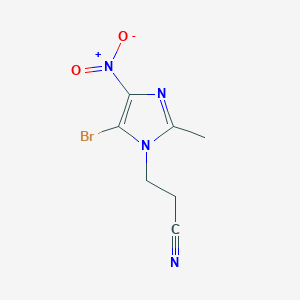

![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)

![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)
